3-Bromo-4-ethylthiophene
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Overview
Description
3-Bromo-4-ethylthiophene is an organosulfur compound with the molecular formula C6H7BrS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a bromine atom at the third position and an ethyl group at the fourth position of the thiophene ring
Mechanism of Action
Target of Action
3-Bromo-4-ethylthiophene is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom Thiophene derivatives are known to exhibit a variety of properties and applications, suggesting that they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes, suggesting that they may affect multiple pathways .
Result of Action
Thiophene derivatives are known to have various biological effects, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethylthiophene typically involves the bromination of 4-ethylthiophene. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the thiophene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding thiol derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products:
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiol derivatives of thiophene.
Scientific Research Applications
3-Bromo-4-ethylthiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic and optoelectronic devices.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds.
Chemical Sensors: Thiophene derivatives, including this compound, are used in the fabrication of chemical sensors due to their sensitivity to various analytes.
Comparison with Similar Compounds
3-Bromo-2-ethylthiophene: Similar structure but with the ethyl group at the second position.
4-Bromo-3-ethylthiophene: Similar structure but with the bromine atom at the fourth position.
3-Bromo-4-methylthiophene: Similar structure but with a methyl group instead of an ethyl group.
Comparison: 3-Bromo-4-ethylthiophene is unique due to the specific positioning of the bromine and ethyl groups, which influences its reactivity and properties. Compared to 3-Bromo-2-ethylthiophene, the position of the ethyl group affects the electronic distribution in the thiophene ring, leading to different reactivity patterns. Similarly, the substitution of the ethyl group with a methyl group in 3-Bromo-4-methylthiophene results in variations in steric and electronic effects, impacting its chemical behavior and applications.
Properties
IUPAC Name |
3-bromo-4-ethylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-2-5-3-8-4-6(5)7/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJMTWJFLICWGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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